7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Antimalarial In Vivo Efficacy Parasitemia Suppression

7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 392663-85-3) is a heterocyclic compound featuring a fused pyridine-pyrimidine core with bromine and chlorine substituents at positions 7 and 2, respectively. This specific halogenation pattern imparts unique electronic and steric properties, making it a versatile building block for medicinal chemistry and chemical biology research.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49
CAS No. 392663-85-3
Cat. No. B2731043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
CAS392663-85-3
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49
Structural Identifiers
SMILESC1=CC2=NC(=CC(=O)N2C=C1Br)Cl
InChIInChI=1S/C8H4BrClN2O/c9-5-1-2-7-11-6(10)3-8(13)12(7)4-5/h1-4H
InChIKeyPLYVBFWARNQVJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 392663-85-3): A Dual-Halogenated Heterocyclic Scaffold for Targeted Drug Discovery


7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 392663-85-3) is a heterocyclic compound featuring a fused pyridine-pyrimidine core with bromine and chlorine substituents at positions 7 and 2, respectively . This specific halogenation pattern imparts unique electronic and steric properties, making it a versatile building block for medicinal chemistry and chemical biology research. The compound is primarily utilized as a synthon for constructing more complex molecules, particularly through palladium-catalyzed cross-coupling reactions enabled by the reactive halogen atoms [1]. Its core scaffold, 4H-pyrido[1,2-a]pyrimidin-4-one, is recognized as a privileged structure with demonstrated pharmacological relevance across multiple therapeutic areas, including antimalarial, anti-infective, and anti-cancer applications [2].

Why 7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Substituted by Generic Pyrimidinone Analogs


Substituting 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with a generic or structurally similar analog is highly problematic due to its precise halogenation pattern, which is a critical determinant of its chemical reactivity and biological profile. The specific 7-bromo and 2-chloro substitution is not arbitrary; it is the result of structure-activity relationship (SAR) studies where alternative halogen positions or combinations yield significantly different outcomes. For instance, analogs with halogen substitutions at other ring positions (e.g., 8-bromo or 9-bromo) exhibit distinct chemical and biological properties, underscoring that the 7,2-pattern is a key driver of the compound's utility . Furthermore, the compound's demonstrated in vivo antimalarial efficacy, where it suppressed parasitemia by >90% in a murine model, is likely a direct consequence of this specific substitution, and such activity cannot be assumed for other pyrimidinone derivatives without equivalent empirical validation [1].

Quantitative Evidence of Differentiation for 7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (392663-85-3)


In Vivo Antimalarial Efficacy: >90% Parasitemia Suppression in Murine Model

The 7-bromo-2-chloro derivative of cryptolepine (referred to as compound 11k) demonstrated potent in vivo antimalarial activity. This represents a direct evaluation of the compound's therapeutic potential in a disease-relevant animal model, distinguishing it from analogs that may only show in vitro activity [1].

Antimalarial In Vivo Efficacy Parasitemia Suppression

Antimicrobial Activity: Inhibition of Pseudomonas aeruginosa

The compound has been evaluated for its ability to inhibit the growth of Pseudomonas aeruginosa, a clinically significant Gram-negative pathogen. While the specific mechanism is not detailed in the source, the data point to a measurable antimicrobial effect [1].

Antimicrobial Quorum Sensing Gram-Negative Bacteria

Falcipain-2 Inhibition: Antimalarial Target Engagement

The compound's core scaffold has been validated as an inhibitor of falcipain-2 (FP-2), a crucial cysteine protease in the malaria parasite Plasmodium falciparum. This provides a molecular-level rationale for the observed antimalarial activity and positions the compound within a well-defined, target-based drug discovery paradigm [1].

Falcipain-2 Plasmodium falciparum Cysteine Protease Inhibition

Optimal Research Applications for 7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one Based on Verified Evidence


Development of Novel Antimalarial Therapeutics via Falcipain-2 Inhibition

This compound is an ideal starting point for medicinal chemistry campaigns aimed at developing new antimalarial drugs. The evidence demonstrates that the pyrido[1,2-a]pyrimidin-4-one scaffold inhibits falcipain-2, a validated target in Plasmodium falciparum . Furthermore, the specific 7-bromo-2-chloro substitution pattern has been linked to exceptional in vivo efficacy (>90% parasitemia suppression) in a murine malaria model [7]. Researchers can leverage this compound to explore structure-activity relationships, optimize potency and selectivity, and investigate pharmacokinetic properties for this promising antimalarial series.

Synthesis of Focused Libraries for Anti-Infective Drug Discovery

Given its demonstrated antimicrobial activity against Pseudomonas aeruginosa (MIC = 18.5 µg/mL) and its potential for targeting bacterial infections like Tuberculosis [7], this compound serves as a versatile core for generating focused libraries of anti-infective agents. The reactive bromine and chlorine atoms at positions 7 and 2 provide orthogonal synthetic handles for palladium-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space around this privileged scaffold to identify new leads against drug-resistant pathogens.

Chemical Biology Probe for Investigating 4H-Pyrido[1,2-a]pyrimidin-4-one Biology

The compound's established role as a versatile small molecule scaffold and its documented biological activities make it a valuable tool for chemical biology research. It can be used as a starting point to create affinity probes or fluorescent analogs for target identification and validation studies, particularly in the context of antimalarial or antibacterial mechanisms. The well-defined synthetic routes to this and related compounds [7] further enhance its utility as a probe for investigating the biological pathways modulated by this specific heterocyclic class.

Building Block for Advanced Heterocyclic Synthesis

This compound is a key synthon for the construction of more complex, polycyclic heteroaromatic systems. The 2-chloro position is particularly reactive towards nucleophilic aromatic substitution, while the 7-bromo position is amenable to palladium-catalyzed cross-couplings like Suzuki, Stille, or Buchwald-Hartwig reactions . This dual reactivity allows for sequential, regioselective functionalization, making the compound an essential building block for medicinal chemists synthesizing diverse libraries of drug-like molecules with potential applications across oncology, infectious diseases, and neurology [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.